molecular formula C17H25NO5S2 B2676279 (1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1705667-44-2

(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2676279
CAS No.: 1705667-44-2
M. Wt: 387.51
InChI Key: KRGDEJARHWUIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[321]octane is a complex organic molecule characterized by its bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Ethoxy and Methyl Substitutions: The ethoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a valuable intermediate.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as enzyme inhibition or receptor modulation.

Industry

In material science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The sulfonyl groups could form strong interactions with amino acid residues, while the bicyclic core might provide structural rigidity, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane
  • (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane

Uniqueness

Compared to similar compounds, (1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is unique due to the specific positioning and combination of its functional groups. The presence of both ethoxy and methyl groups on the aromatic ring, along with the bicyclic structure, may confer distinct chemical and biological properties, making it a compound of particular interest for further study.

Properties

IUPAC Name

8-(4-ethoxy-3-methylphenyl)sulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S2/c1-4-23-17-8-7-15(9-12(17)2)25(21,22)18-13-5-6-14(18)11-16(10-13)24(3,19)20/h7-9,13-14,16H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGDEJARHWUIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.